molecular formula C22H19BrCl2N2OS B2379050 1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899917-34-1

1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B2379050
CAS No.: 899917-34-1
M. Wt: 510.27
InChI Key: NVWCAZBNFIDQBE-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a useful research compound. Its molecular formula is C22H19BrCl2N2OS and its molecular weight is 510.27. The purity is usually 95%.
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Scientific Research Applications

Catalytic Functions

1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione and related compounds have been studied for their catalytic functions. For instance, a 3,3′-tetramethylene-bridged 4-methylthiazolium salt, related in structure, has been shown to catalyze the reduction of diphenyl disulphide and lipoamide to corresponding thiols, highlighting potential applications in catalytic processes (Inoue & Tamura, 1986).

Synthetic Applications

Various derivatives of the compound have been utilized in synthetic chemistry. For example, compounds structurally similar to this compound have been used in the synthesis of milbemycin β3, a compound with potential applications in pharmaceuticals and agriculture (Attwood, Barrett & Florent, 1981).

Novel Ring Systems

Research has also focused on developing novel ring systems using related structures. Spiro[cycloalkane]pyridazinones, similar in structure, were transformed into thioxo derivatives, leading to the creation of new pyridazinethione intermediates. This showcases the versatility of such compounds in creating diverse and potentially useful molecular structures (Für et al., 2021).

Crystal Packing and Conformational Preferences

Studies on compounds like 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione and 3-(4-bromobenzoyl)-1,3- diazaspiro[4.5]decane-2,4-dione have provided insights into crystal packing and conformational preferences. These studies are crucial for understanding how such compounds might behave in different environments and for potential applications in materials science (Lazić et al., 2022).

Efficient Synthesis Methods

Efficient synthesis methods for similar compounds, such as 1-thia-5-azaspiro[5.5]undec-2-ene, have been developed. Such methods are vital for producing these compounds at a scale and purity suitable for research and potential industrial applications (Shaker et al., 2011).

Properties

IUPAC Name

(4-bromophenyl)-[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrCl2N2OS/c23-15-7-5-14(6-8-15)20(28)27-21(29)19(17-10-9-16(24)13-18(17)25)26-22(27)11-3-1-2-4-12-22/h5-10,13H,1-4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWCAZBNFIDQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrCl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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